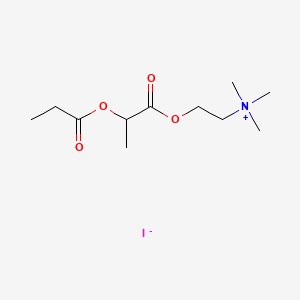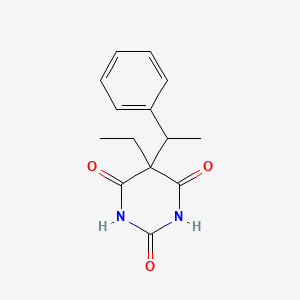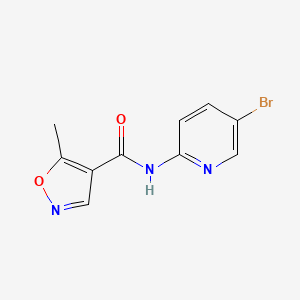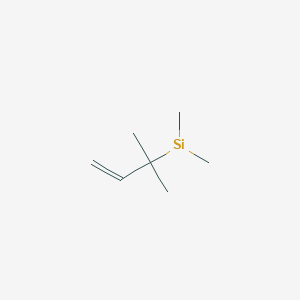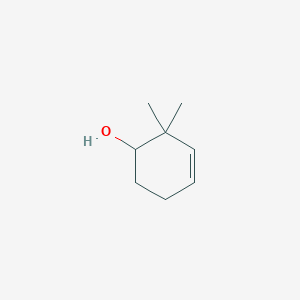![molecular formula C27H20N4S2 B14460342 4,4'-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline CAS No. 71609-28-4](/img/structure/B14460342.png)
4,4'-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science. The structure of 4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline consists of two benzothiazole rings connected by a methylene bridge, with aniline groups attached to each benzothiazole ring.
Preparation Methods
The synthesis of 4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline typically involves the reaction of 2-aminobenzothiazole with formaldehyde and aniline under acidic conditions. The reaction proceeds through the formation of a methylene bridge that links the two benzothiazole rings. The reaction conditions often include the use of hydrochloric acid as a catalyst and heating the reaction mixture to facilitate the formation of the desired product .
Chemical Reactions Analysis
4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzothiazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents such as halogens or nitro groups can be introduced into the benzothiazole rings.
Scientific Research Applications
4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline has several scientific research applications:
Organic Electronics: The compound is used as a building block for the synthesis of donor-acceptor polymers in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
Medicinal Chemistry: Benzothiazole derivatives, including 4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline, have shown potential as therapeutic agents due to their biological activities.
Materials Science: The compound is used in the development of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) for applications in gas storage, catalysis, and sensing.
Mechanism of Action
The mechanism of action of 4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as an electron acceptor in donor-acceptor polymers, facilitating charge transport and improving device performance. In medicinal chemistry, the compound’s biological activity is attributed to its ability to interact with cellular targets, such as enzymes and receptors, leading to the modulation of biochemical pathways involved in disease processes .
Comparison with Similar Compounds
4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline can be compared with other benzothiazole derivatives, such as:
4,4’-[Benzo[c][1,2,5]thiadiazole-4,7-diyl]dianiline: This compound has a similar structure but contains a thiadiazole ring instead of a benzothiazole ring.
2,1,3-Benzothiadiazole: This compound is a simpler benzothiazole derivative and is used as a building block for various organic materials and pharmaceuticals.
The uniqueness of 4,4’-[Methylenedi(1,3-benzothiazole-6,2-diyl)]dianiline lies in its specific structural features, which confer distinct electronic and biological properties, making it a valuable compound for diverse scientific research applications.
Properties
CAS No. |
71609-28-4 |
|---|---|
Molecular Formula |
C27H20N4S2 |
Molecular Weight |
464.6 g/mol |
IUPAC Name |
4-[6-[[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]methyl]-1,3-benzothiazol-2-yl]aniline |
InChI |
InChI=1S/C27H20N4S2/c28-20-7-3-18(4-8-20)26-30-22-11-1-16(14-24(22)32-26)13-17-2-12-23-25(15-17)33-27(31-23)19-5-9-21(29)10-6-19/h1-12,14-15H,13,28-29H2 |
InChI Key |
XKCXCHQSIWLYDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)CC4=CC5=C(C=C4)N=C(S5)C6=CC=C(C=C6)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14460274.png)

![Spiro[2.3]hexane-4-carbohydrazide](/img/structure/B14460288.png)
